molecular formula C4H9NO B1433922 N,N-Dimethylacetamide-2,2,2-D3 CAS No. 20255-66-7

N,N-Dimethylacetamide-2,2,2-D3

Cat. No.: B1433922
CAS No.: 20255-66-7
M. Wt: 90.14 g/mol
InChI Key: FXHOOIRPVKKKFG-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethylacetamide-2,2,2-D3 is a deuterated form of N,N-Dimethylacetamide, where the hydrogen atoms in the methyl groups are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its ability to act as a solvent and its stability under various conditions .

Preparation Methods

N,N-Dimethylacetamide-2,2,2-D3 can be synthesized through several methods. One common method involves the reaction of deuterated acetic acid with dimethylamine. The reaction typically occurs under controlled conditions to ensure the complete substitution of hydrogen with deuterium . Industrial production methods often involve the use of deuterated reagents and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

N,N-Dimethylacetamide-2,2,2-D3 undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N,N-Dimethylacetamide-2,2,2-D3 involves its interaction with various molecular targets. In biological systems, it can inhibit the nuclear factor kappa-B (NF-κB) signaling pathway, which plays a key role in inflammation and immune responses . This inhibition can reduce the production of inflammatory mediators and protect against neuroinflammation.

Comparison with Similar Compounds

N,N-Dimethylacetamide-2,2,2-D3 is similar to other deuterated amides, such as N,N-Dimethylformamide-2,2,2-D3 and N,N-Dimethylpropionamide-2,2,2-D3. it is unique in its specific applications and properties:

Properties

IUPAC Name

2,2,2-trideuterio-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHOOIRPVKKKFG-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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